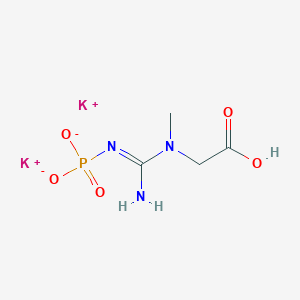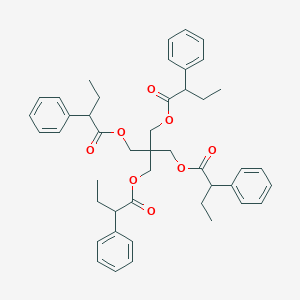
Feneritrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Feneritrol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been designed to mimic the effects of natural compounds found in certain plants. Feneritrol has shown promise in a variety of research fields, including cancer research, immunology, and neuroscience.
Wirkmechanismus
The mechanism of action of Feneritrol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Feneritrol has been shown to interact with certain proteins and enzymes, potentially altering their activity and leading to downstream effects.
Biochemische Und Physiologische Effekte
Feneritrol has been shown to have a variety of biochemical and physiological effects. In cancer cells, Feneritrol has been shown to induce cell death and inhibit cell proliferation. In immune cells, Feneritrol has been shown to modulate cytokine production and alter immune cell activation. In neurons, Feneritrol has been shown to protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Feneritrol in lab experiments is its relatively low cost and ease of synthesis. Additionally, Feneritrol has been shown to have a wide range of effects in various cell types, making it a versatile tool for research. However, one limitation of using Feneritrol is its relatively low potency compared to other compounds used in research. Additionally, the mechanism of action of Feneritrol is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving Feneritrol. One area of interest is the development of new cancer treatments based on the anti-tumor effects of Feneritrol. Additionally, Feneritrol may have potential as a treatment for autoimmune diseases, given its ability to modulate the immune system. Finally, further research is needed to fully understand the mechanism of action of Feneritrol, which may lead to the development of new compounds with similar effects.
Synthesemethoden
Feneritrol is synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are readily available and inexpensive, making the production of Feneritrol relatively easy and cost-effective.
Wissenschaftliche Forschungsanwendungen
Feneritrol has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, Feneritrol has been shown to have anti-tumor effects, potentially making it a useful tool in the development of new cancer treatments. In immunology, Feneritrol has been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases. In neuroscience, Feneritrol has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
15301-67-4 |
|---|---|
Produktname |
Feneritrol |
Molekularformel |
C45H52O8 |
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
[3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate |
InChI |
InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3 |
InChI-Schlüssel |
FNDSQXMSCAOERP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Synonyme |
Feneritrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



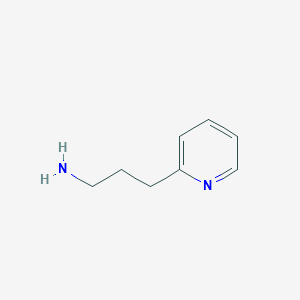
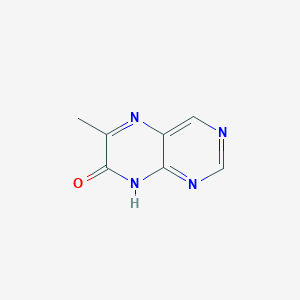
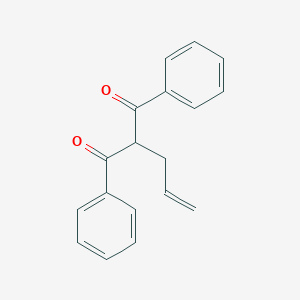
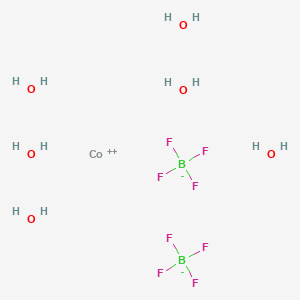
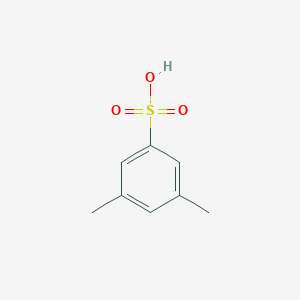
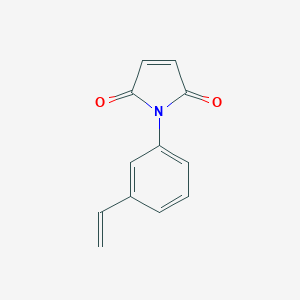
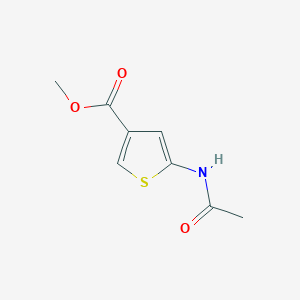
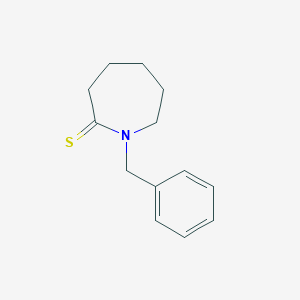
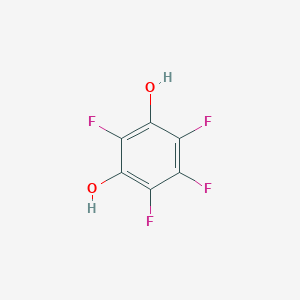
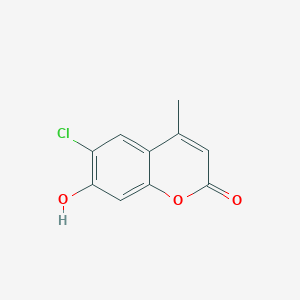
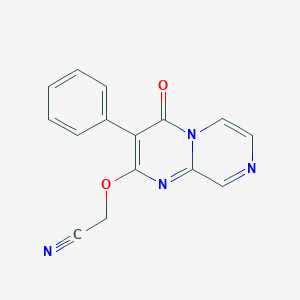
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
